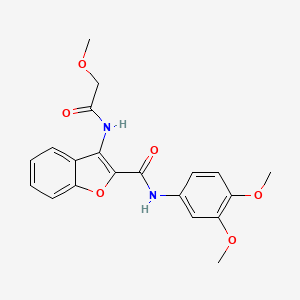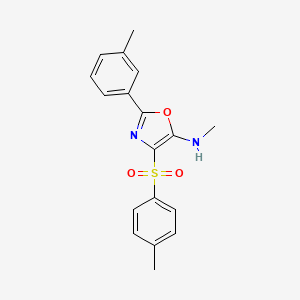![molecular formula C13H13NO B6508176 2-[(2-methylphenoxy)methyl]pyridine CAS No. 16173-81-2](/img/structure/B6508176.png)
2-[(2-methylphenoxy)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(2-methylphenoxy)methyl]pyridine” is an organic compound that belongs to the class of organic compounds known as anisoles . These are organic compounds containing a methoxybenzene or a derivative thereof . It has a molecular formula of C14H15NO2 .
Synthesis Analysis
A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The proposed methyl source is C1 of the primary alcohol .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a methoxybenzene through a methylene bridge . The exact mass of the molecule is 229.110278721 g/mol .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 229.27 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 31.4 Ų .作用機序
Target of Action
The primary targets of 2-[(2-methylphenoxy)methyl]pyridine are the Hemoglobin subunit alpha and Hemoglobin subunit beta . These targets play a crucial role in oxygen transport from the lungs to various peripheral tissues .
Mode of Action
It is known to interact with its targets, the hemoglobin subunits, which are involved in oxygen transport . The compound’s interaction with these targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Action Environment
It is known that certain compounds can react with various substances in their environment
実験室実験の利点と制限
2-[(2-methylphenoxy)methyl]pyridine is an ideal compound for use in laboratory experiments, due to its low toxicity, high reactivity, and ease of synthesis. It is also a relatively inexpensive compound, making it an attractive option for use in research. However, this compound is not without its limitations. Its reactivity can be unpredictable, and it can be difficult to control the reaction conditions in order to obtain the desired product. In addition, the use of this compound in laboratory experiments may require the use of specialized equipment, such as a glove box or a fume hood.
将来の方向性
The versatility of 2-[(2-methylphenoxy)methyl]pyridine makes it an attractive option for use in a variety of research applications. Possible future directions for this compound research include the development of new synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its potential use as a catalyst in organic synthesis. Additionally, this compound could be used as a starting material for the synthesis of novel compounds, such as heterocyclic compounds, and could be studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and other organic materials.
合成法
2-[(2-methylphenoxy)methyl]pyridine can be synthesized by a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, the Claisen-Schmidt condensation, and the Suzuki reaction. The most common method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of a pyridine ring with an alkyl halide in the presence of a base. The reaction is typically carried out at room temperature, and the resulting product is a substituted pyridine ring.
科学的研究の応用
2-[(2-methylphenoxy)methyl]pyridine has been used extensively in scientific research, particularly in the fields of organic synthesis, catalysis, and drug discovery. It has been used as a precursor for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic materials. In addition, this compound has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines, pyrazines, and pyrimidines.
特性
IUPAC Name |
2-[(2-methylphenoxy)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-6-2-3-8-13(11)15-10-12-7-4-5-9-14-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZSYNSLABZWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one](/img/structure/B6508101.png)
![6-chloro-4,4'-diphenyl-1',2'-dihydro-[2,3'-biquinoline]-2'-one](/img/structure/B6508103.png)
![6-chloro-5,7-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6508109.png)

![N-tert-butyl-2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6508118.png)
![N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6508126.png)
![4-fluoro-N-[(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6508132.png)

![N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6508134.png)
![4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B6508141.png)
![2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6508146.png)

![2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6508160.png)
